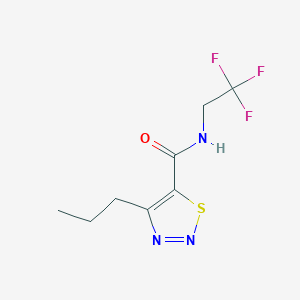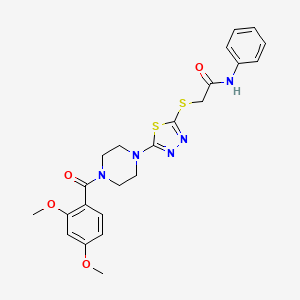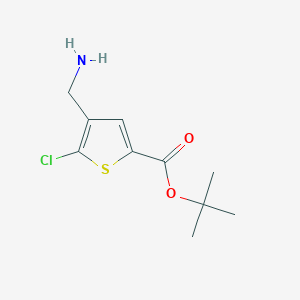
Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate, also known as TATC, is a chemical compound used in scientific research for its potential therapeutic properties. It is a thiophene derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Mécanisme D'action
Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate works by increasing the levels of a neurotransmitter called acetylcholine in the brain. This neurotransmitter is involved in various cognitive processes, including memory formation and learning. By increasing acetylcholine levels, this compound can improve cognitive function and potentially slow down the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, improve cognitive function, and prevent the degeneration of neurons. It has also been shown to have antioxidant properties, which can help reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate in lab experiments is its neuroprotective properties, which can help prevent the degeneration of neurons and improve cognitive function. It is also relatively easy to synthesize and purify, making it a cost-effective compound to work with. However, one of the limitations of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate. One area of interest is its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of interest is its potential use in combination with other compounds to improve its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different conditions.
Méthodes De Synthèse
Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate can be synthesized through a multistep process involving the reaction of 4-chlorothiophene-2-carboxylic acid with tert-butylamine and formaldehyde. The resulting compound is then further purified to obtain this compound in its final form.
Applications De Recherche Scientifique
Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective properties, which can help prevent the degeneration of neurons and improve cognitive function.
Propriétés
IUPAC Name |
tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-10(2,3)14-9(13)7-4-6(5-12)8(11)15-7/h4H,5,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRYYKJIFUMKPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(S1)Cl)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2400005.png)
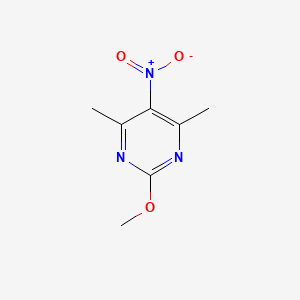
![3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2400008.png)
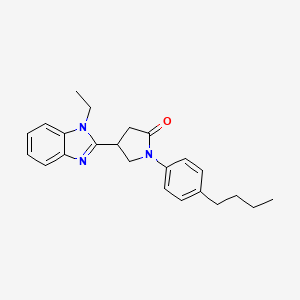
![1-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2400010.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide](/img/structure/B2400015.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2400023.png)
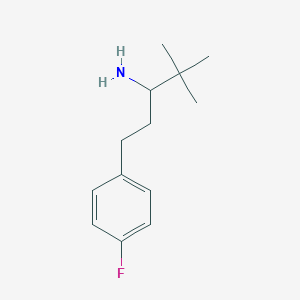
![7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2400025.png)
